B1575083 lymphocyte antigen 6 complex locus K (61-84)

lymphocyte antigen 6 complex locus K (61-84)

Cat. No.: B1575083
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

lymphocyte antigen 6 complex locus K

Scientific Research Applications

Role in Cancer Research and Clinical Trials

Lymphocyte antigen 6 complex locus K (LY6K) has been found to be highly expressed in various cancers. Its expression is associated with tumorigenesis and progression, making it a potential target for tumor immunotherapy. Studies have shown that LY6K can stimulate the body's immune response, and vaccines targeting LY6K are currently in clinical trials, suggesting its potential as a direction for tumor immunotherapy (Guo et al., 2021).

Impact on Glioblastoma and Non-Small Cell Lung Cancer

LY6K has been implicated in promoting tumorigenicity in glioblastoma (GBM) cells, both in vitro and in vivo, through the enhancement of ERK1/2 signaling. This indicates LY6K's role in the progression of GBM and its potential as a therapeutic target (Sastry et al., 2020). In non-small cell lung cancer (NSCLC), LY6K acts as an anti-gene, and its suppression by miR-500a-3p has been linked to decreased cell proliferation and invasion, highlighting its role in NSCLC progression and potential as a therapeutic target (Liao et al., 2018).

Diagnostic Biomarker in Lung and Esophageal Carcinomas

LY6K has been identified as a serological biomarker for lung and esophageal carcinomas. Overexpression of LY6K is associated with poor prognosis in patients with these cancers, and serological antibodies against LY6K have been suggested as a diagnostic biomarker (Ishikawa et al., 2007). Additionally, serological antibodies against LY6K have shown diagnostic value in esophageal squamous cell carcinoma, providing further evidence of its potential as a biomarker (Zhang et al., 2012).

Implications in Breast Cancer

In breast cancer, LY6K induces cell invasion and metastasis by activating the Raf-1/MEK/ERK signaling pathway. The molecular mechanisms regulating LY6K gene expression in breast cancer include the AP-1 transcription factor and a functional single nucleotide polymorphism (SNP), indicating its significant role in breast cancer progression (Kong et al., 2010).

Properties

sequence

KWTEPYCVIAAVKIFPRFFMVAKQ

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

lymphocyte antigen 6 complex locus K (61-84)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.